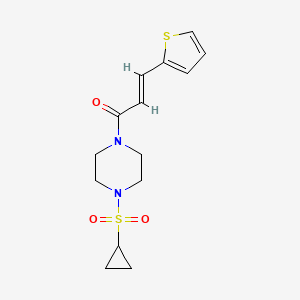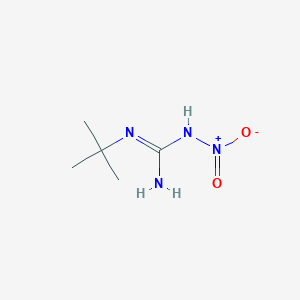
N'-tert-butyl-N-nitroguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-tert-butyl-N-nitroguanidine is a chemical compound with the molecular formula C5H12N4O2 and a molecular weight of 160.18 g/mol . It is known for its unique structure, which includes a tert-butyl group and a nitroguanidine moiety. This compound is typically found in a powder form and has a melting point of 199-201°C .
Applications De Recherche Scientifique
N’-tert-butyl-N-nitroguanidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on various biological pathways.
Mécanisme D'action
Target of Action
It is known that guanidine compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that the compound may interact with its targets through the nitroguanidine group, which could potentially form hydrogen bonds with the target molecules .
Biochemical Pathways
Guanidine compounds are known to be involved in a variety of biological processes, including protein synthesis and cellular signaling .
Pharmacokinetics
Guanidine compounds are generally well-absorbed and distributed throughout the body, and they are metabolized by the liver and excreted in the urine .
Result of Action
Guanidine compounds are known to have a variety of biological effects, including anti-inflammatory, neuroprotective, anti-aging, and anti-diabetic effects .
Action Environment
The action of N’-tert-butyl-N-nitroguanidine can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound’s stability and efficacy may be affected by changes in temperature or pH .
Safety and Hazards
Méthodes De Préparation
The synthesis of N’-tert-butyl-N-nitroguanidine can be achieved through various methods. One common approach involves the reaction of tert-butylamine with nitroguanidine under specific conditions . The reaction typically requires a controlled temperature and the presence of a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N’-tert-butyl-N-nitroguanidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert N’-tert-butyl-N-nitroguanidine into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
N’-tert-butyl-N-nitroguanidine can be compared with other similar compounds, such as:
N-nitroguanidine: Lacks the tert-butyl group, which may result in different chemical and biological properties.
tert-butylguanidine:
N-tert-butyl-N’-nitroguanidine: A structural isomer with different spatial arrangement of functional groups.
The presence of both the tert-butyl and nitroguanidine moieties in N’-tert-butyl-N-nitroguanidine makes it unique and contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-tert-butyl-1-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O2/c1-5(2,3)7-4(6)8-9(10)11/h1-3H3,(H3,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCRYSVMXFATCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(N)N[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
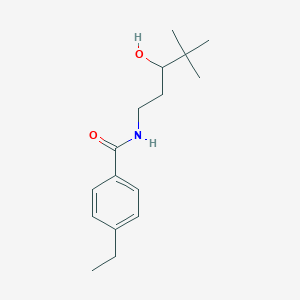

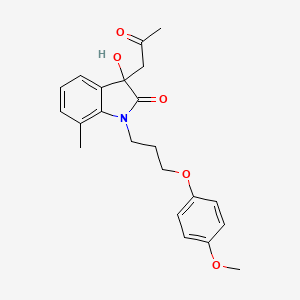

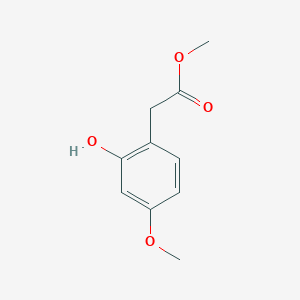
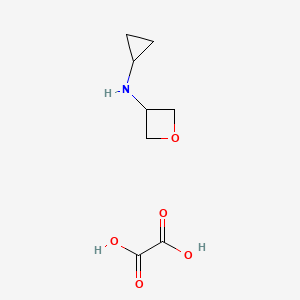
![(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B2420853.png)
![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)
![[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B2420856.png)

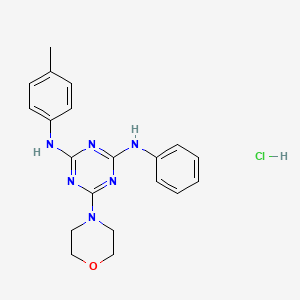
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2420859.png)
![methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2420860.png)
